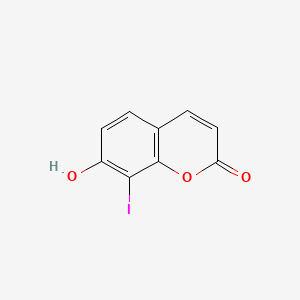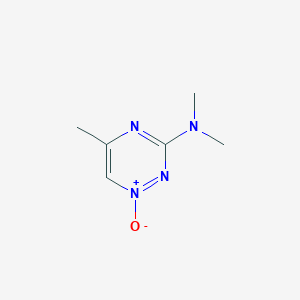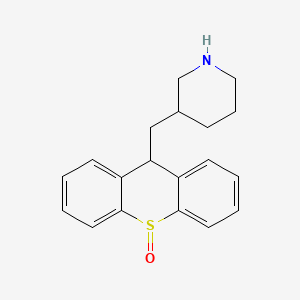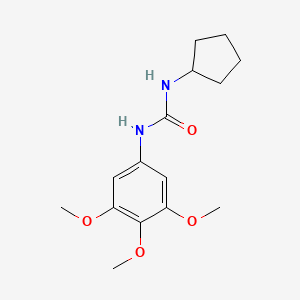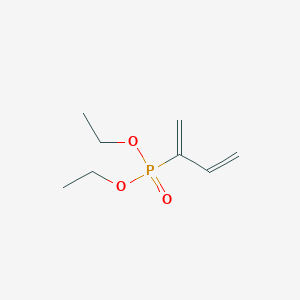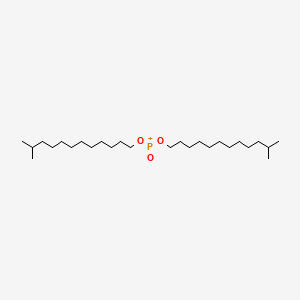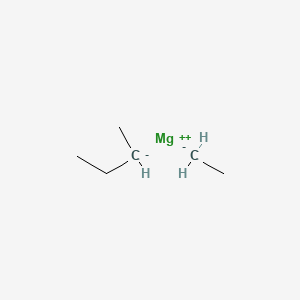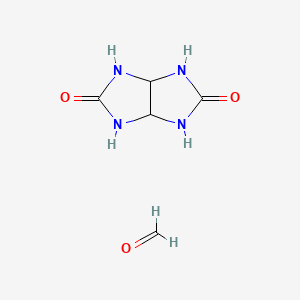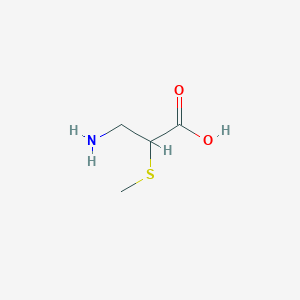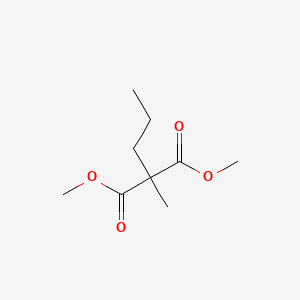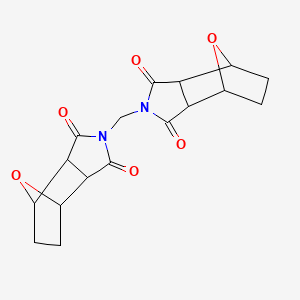
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N,N'-methylenebis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N,N’-methylenebis- is a bicyclic compound with significant interest in various scientific fields due to its unique structure and properties. This compound is known for its applications in organic synthesis, pharmaceuticals, and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N,N’-methylenebis- typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N,N’-methylenebis- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N,N’-methylenebis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as antitumor activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N,N’-methylenebis- involves its interaction with specific molecular targets. For instance, it may inhibit protein phosphatases by binding to their active sites, thereby affecting cellular signaling pathways . This inhibition can lead to various biological effects, including antitumor activity.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo(2.2.1)heptane: Known for its use in polymer synthesis and radical-induced alkene polymerizations.
Dimethyl 7-Oxabicyclo(2.2.1)hepta-2,5-diene-2,3-dicarboxylate: Used in organic synthesis and known for its unique reactivity.
Uniqueness
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N,N’-methylenebis- stands out due to its specific structure, which allows for high stereoselectivity in reactions and its potential biological activities, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
73806-16-3 |
|---|---|
Fórmula molecular |
C17H18N2O6 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
2-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)methyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C17H18N2O6/c20-14-10-6-1-2-7(24-6)11(10)15(21)18(14)5-19-16(22)12-8-3-4-9(25-8)13(12)17(19)23/h6-13H,1-5H2 |
Clave InChI |
UHCCEUKHMDEUMG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C(C1O2)C(=O)N(C3=O)CN4C(=O)C5C6CCC(C5C4=O)O6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


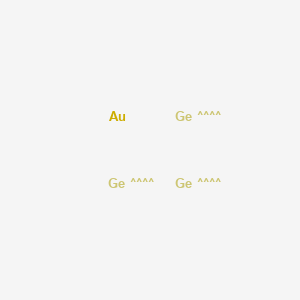
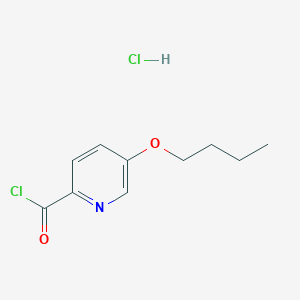
![(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14462552.png)
